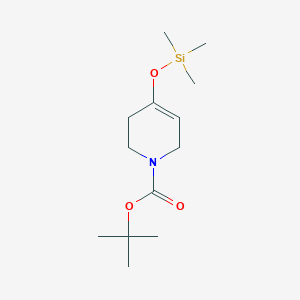

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

Description

This compound, also referred to as N-t-butyloxycarbonyl-4-trimethylsilyloxy-1,2,3,6-tetrahydropyridine, is a protected dihydropyridine derivative. Its structure features a tert-butyloxycarbonyl (Boc) group at the 1-position and a trimethylsilyl (TMS) ether at the 4-position of the dihydropyridine ring. The TMS group acts as a protective moiety for hydroxyl functionalities, enhancing stability during synthetic procedures . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of spiropiperidines and other heterocyclic systems.

Properties

IUPAC Name |

tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3Si/c1-13(2,3)16-12(15)14-9-7-11(8-10-14)17-18(4,5)6/h7H,8-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMYTVUBQZSSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444818 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211108-48-4 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of a dihydropyridine derivative with tert-butyl and trimethylsilyl reagents. The reaction conditions often include the use of a base and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Substituent-Driven Reactivity and Stability

The following table summarizes key structural and functional differences between the target compound and analogs:

Functional Group Impact on Reactivity

- Trimethylsilyloxy Group : The TMS-O group provides steric bulk and hydrolytic stability under basic conditions, making it suitable for multi-step syntheses. It is cleavable via acidic conditions or fluoride ions (e.g., TBAF) .

- Triflate Group : The trifluoromethanesulfonyl (OTf) group is a superior leaving group, enabling rapid nucleophilic substitutions (e.g., SN2 reactions). This compound (CAS 138647-49-1) is often used in allylic alkylation or metathesis reactions .

- Bromo Substituent : Bromine facilitates cross-coupling reactions, such as with boronic acids in Suzuki-Miyaura couplings, to introduce aryl/heteroaryl groups .

- Aromatic Nitro/Amino Groups: The nitro group in tert-Butyl 4-(4-amino-3-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate can be reduced to an amine for further functionalization, enabling access to bioactive molecules .

Physicochemical Properties

- Boiling Point/Solubility : The TMS-O derivative is typically a liquid (oil) at room temperature, similar to the triflate analog . In contrast, bromo- and nitro-substituted derivatives are more likely to crystallize due to stronger intermolecular forces.

- Stability : The TMS-O group is stable under anhydrous conditions but sensitive to protic solvents, whereas triflates are moisture-sensitive and require inert handling .

Key Research Findings

- Protection-Deprotection Strategies : The TMS-O group in the target compound enables selective deprotection without disrupting the Boc group, a critical advantage in stepwise syntheses .

- Comparative Reactivity : Triflate-substituted analogs show 10–100x faster reaction rates in SN2 substitutions compared to bromo derivatives, attributed to the superior leaving-group ability of OTf .

- Structural Diversity: Modifications at the 4-position (e.g., TMS-O, OTf, Br) significantly alter the compound’s application scope, from medicinal chemistry (nitro/amino derivatives) to materials science (silyl-protected intermediates) .

Biological Activity

tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 211108-48-4) is a chemical compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H25NO3Si

- Molecular Weight : 271.43 g/mol

- CAS Number : 211108-48-4

- Purity : Minimum 95% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. It has been noted for its potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are critical in the pathology of Alzheimer's disease.

Inhibition of Acetylcholinesterase

Research indicates that this compound exhibits inhibitory effects on AChE, which is essential for regulating neurotransmitter levels in the brain. This inhibition may enhance cholinergic signaling, potentially improving cognitive function in models of neurodegeneration .

β-Secretase Inhibition

The compound has also been shown to inhibit β-secretase activity, reducing the formation of amyloid-beta plaques that are characteristic of Alzheimer's disease. This dual action (AChE and β-secretase inhibition) positions it as a promising candidate for multi-target therapies aimed at mitigating Alzheimer's disease progression .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Mechanism | IC50/Ki Values |

|---|---|---|

| Acetylcholinesterase Inhibition | Competitive inhibition | IC50 = 15.4 nM |

| β-Secretase Inhibition | Competitive inhibition | Ki = 0.17 μM |

| Amyloid-beta Aggregation | Inhibition of fibril formation | 85% inhibition at 100 μM |

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound significantly reduced cell death in astrocytes induced by amyloid-beta (Aβ) exposure. The treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α, suggesting a neuroprotective effect against Aβ toxicity .

- In Vivo Studies : In animal models, the compound showed promise in reducing cognitive deficits associated with scopolamine-induced memory impairment. However, while it demonstrated a reduction in Aβ levels and β-secretase activity, statistical significance was not achieved compared to standard treatments like galantamine .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which may enhance its bioavailability and therapeutic efficacy when administered orally or via injection .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via silylation of 1-Boc-4-piperidone using trimethylsilyl chloride (TMSCl) and triethylamine (TEA) as a base. Key steps include:

- Reaction Setup : Stirring 1-Boc-4-piperidone with TMSCl and TEA in a dry solvent (e.g., dichloromethane) at room temperature for 2 hours .

- Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradient) yields the product with ~50% purity, highlighting challenges in removing silylation by-products .

Q. Factors Affecting Yield/Purity :

- Base Selection : TEA is critical for scavenging HCl, but excess base may promote side reactions.

- Moisture Control : Anhydrous conditions prevent hydrolysis of TMSCl.

- Chromatography Optimization : Adjusting solvent polarity improves separation of silylated products from unreacted starting materials.

Q. How can researchers characterize this compound using spectroscopic methods?

Key spectral features include:

- ¹H NMR :

- ¹³C NMR :

- Carbonyl (Boc) : Signal at ~155 ppm.

- TMS-O : Quaternary carbon at ~160 ppm .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 326.18) ensures molecular formula alignment .

Validation Tip : Compare with analogs (e.g., tert-butyl 4-(boronate ester)-dihydropyridine derivatives) to confirm regiochemistry .

Advanced Research Questions

Q. What strategies are effective for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound?

The boronate ester derivative (tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) is a key intermediate. Optimization parameters include:

| Condition | Yield Range | Catalyst | Base | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂, K₂CO₃, 80°C | 68–86% | Pd(dppf)Cl₂ | K₂CO₃ | |

| Pd(PPh₃)₄, Cs₂CO₃, 100°C | 75% | Pd(PPh₃)₄ | Cs₂CO₃ | |

| Pd(dppf)Cl₂·CH₂Cl₂, KOAc | 97% (crude) | Pd(dppf)Cl₂·CH₂Cl₂ | KOAc |

Q. Critical Considerations :

- Solvent System : 1,4-Dioxane/water mixtures enhance solubility of boronate esters.

- Oxygen Sensitivity : Degassing improves catalyst longevity.

- Workup : Aqueous extraction removes inorganic salts, while column chromatography isolates coupled products (e.g., aryl-dihydropyridine hybrids) .

Q. How can diastereoselective synthesis approaches be applied to control stereochemistry in derivatives?

The compound serves as a precursor for stereocontrolled synthesis of polyhydroxylated piperidines. Key methodologies:

- Nucleophilic Addition : Diastereoselective addition of Grignard reagents to Garner’s aldehyde derivatives, followed by cyclization to form chiral dihydropyridines .

- Intramolecular Cyclization : Acid-mediated cyclization of silyl-protected intermediates yields enantiomerically enriched piperidine scaffolds (e.g., 32% overall yield in six steps) .

Q. Stereochemical Analysis :

- Chiral HPLC : Resolves enantiomers (e.g., for 1-deoxy-L-mannojirimycin precursors).

- NOE Experiments : Confirms spatial arrangement of substituents in rigid dihydropyridine systems .

Q. What are the common challenges in scaling up synthesis, and how can they be mitigated?

Challenges :

- Low Purity : Silylation by-products (e.g., disilylated species) complicate purification at scale .

- Catalyst Cost : Palladium-based catalysts increase production costs for cross-couplings .

Q. Mitigation Strategies :

- Continuous Flow Reactors : Improve mixing and heat transfer for silylation reactions, reducing side products .

- Catalyst Recycling : Ligand-stabilized Pd complexes (e.g., Pd(dppf)Cl₂) can be recovered via aqueous/organic biphasic systems .

- Green Solvents : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) to enhance sustainability .

Q. How do structural modifications (e.g., TMS vs. boronate esters) impact reactivity in downstream applications?

- TMS Group : Enhances electrophilicity at the oxygenated carbon, facilitating nucleophilic substitutions (e.g., with amines or alcohols) .

- Boronate Esters : Enable cross-coupling reactions (Suzuki, Stille) for diversifying the dihydropyridine core into biaryl systems .

- Comparative Reactivity :

- TMS-protected derivatives are prone to hydrolysis, requiring anhydrous storage.

- Boronate esters are air-stable but require rigorous exclusion of protic solvents during coupling .

Q. Data Contradiction Analysis :

- Yield Discrepancies : Suzuki reactions with Pd(dppf)Cl₂ show yields ranging from 23% to 86% depending on substrate electronics and base selection (K₂CO₃ vs. Cs₂CO₃) .

- Purity Challenges : Silica gel chromatography recovers 50% purity for silylated products, suggesting alternative methods (e.g., recrystallization) are needed for scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.